molecular formula C5H7N3O3 B13123936 6-Aminopyrimidine-4-carboxylic acid hydrate CAS No. 7146-87-4

6-Aminopyrimidine-4-carboxylic acid hydrate

Katalognummer: B13123936
CAS-Nummer: 7146-87-4
Molekulargewicht: 157.13 g/mol
InChI-Schlüssel: WFZGHIZLCRXOQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Aminopyrimidine-4-carboxylic acid hydrate is a chemical compound with the molecular formula C5H5N3O2·H2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrimidine-4-carboxylic acid hydrate typically involves the reaction of 6-aminopyrimidine with carbon dioxide under specific conditions. One common method includes the use of a solvent such as dimethylformamide and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6-Aminopyrimidine-4-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Aminopyrimidine-4-carboxylic acid hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 6-Aminopyrimidine-4-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Aminopyrimidine-2,4-diol
  • 6-Amino-2-thioxo-2,3-dihydro-pyrimidin-4(1H)-one
  • 4,6-Dichloro-2-aminopyrimidine

Uniqueness

6-Aminopyrimidine-4-carboxylic acid hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

7146-87-4

Molekularformel

C5H7N3O3

Molekulargewicht

157.13 g/mol

IUPAC-Name

6-aminopyrimidine-4-carboxylic acid;hydrate

InChI

InChI=1S/C5H5N3O2.H2O/c6-4-1-3(5(9)10)7-2-8-4;/h1-2H,(H,9,10)(H2,6,7,8);1H2

InChI-Schlüssel

WFZGHIZLCRXOQY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CN=C1N)C(=O)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.